Scaffold-Level Differentiation: Normorphan vs. Tropane Core in Dopamine Transporter (DAT) Inhibition
The 6-azabicyclo[3.2.1]octane (normorphan) core has been validated as a distinct scaffold for dopamine transporter (DAT) inhibition, differentiating it from the 8-azabicyclo[3.2.1]octane (tropane) core found in cocaine and many DAT inhibitors [1]. In a series of 2,3-disubstituted normorphan analogs, the most potent compound (8c) demonstrated a DAT reuptake inhibition IC50 of 452 nM [1]. This potency is directly comparable to that of cocaine (IC50 = 459 nM) in the same assay system, indicating that the normorphan scaffold can achieve the same target engagement potency as the tropane-based cocaine but on a fundamentally different chemical framework [1]. This scaffold-level differentiation is critical for intellectual property and for exploring novel binding modes at the DAT [1].
| Evidence Dimension | DAT Reuptake Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 452 nM (for normorphan analog 8c, a derivative of the target compound's core scaffold) |
| Comparator Or Baseline | 459 nM (for cocaine, an 8-azabicyclo[3.2.1]octane-based inhibitor) |
| Quantified Difference | Equipotent (difference of 7 nM) |
| Conditions | In vitro dopamine (DA) reuptake inhibition assay |
Why This Matters
This data validates the 6-aza core as a viable, equipotent alternative to the well-studied tropane core, enabling scaffold hopping strategies in neuropharmacology programs.
- [1] Quirante J, Vila X, Bonjoch J, Kozikowski AP, Johnson KM. 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry. 2004;12(6):1383-1391. doi:10.1016/j.bmc.2004.01.003 View Source
